Lodoxamide tromethamine Lodoxamide tromethamine Lodoxamide Tromethamine is the tromethamide salt form of lodoxamide, a synthetic mast cell stabilizing compound with anti-inflammatory activity. Upon administration to the eye, lodoxamide tromethamide inhibits type I immediate hypersensitivity reaction by preventing the antigen-stimulated calcium influx into mast cells, thereby inhibiting release of histamine. Lodoxamide tromethamide also prevents the release of slow-reacting substances of anaphylaxis (SRS-A) and inhibits eosinophil chemotaxis.
See also: Lodoxamide (has active moiety).
Brand Name: Vulcanchem
CAS No.: 63610-09-3
VCID: VC0533458
InChI: InChI=1S/C11H6ClN3O6.C4H11NO3/c12-7-5(14-8(16)10(18)19)1-4(3-13)2-6(7)15-9(17)11(20)21;5-4(1-6,2-7)3-8/h1-2H,(H,14,16)(H,15,17)(H,18,19)(H,20,21);6-8H,1-3,5H2
SMILES: C1=C(C=C(C(=C1NC(=O)C(=O)O)Cl)NC(=O)C(=O)O)C#N.C(C(CO)(CO)N)O.C(C(CO)(CO)N)O
Molecular Formula: C15H17ClN4O9
Molecular Weight: 432.77 g/mol

Lodoxamide tromethamine

CAS No.: 63610-09-3

Cat. No.: VC0533458

Molecular Formula: C15H17ClN4O9

Molecular Weight: 432.77 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Lodoxamide tromethamine - 63610-09-3

Specification

Description Lodoxamide Tromethamine is the tromethamide salt form of lodoxamide, a synthetic mast cell stabilizing compound with anti-inflammatory activity. Upon administration to the eye, lodoxamide tromethamide inhibits type I immediate hypersensitivity reaction by preventing the antigen-stimulated calcium influx into mast cells, thereby inhibiting release of histamine. Lodoxamide tromethamide also prevents the release of slow-reacting substances of anaphylaxis (SRS-A) and inhibits eosinophil chemotaxis.
See also: Lodoxamide (has active moiety).
CAS No. 63610-09-3
Molecular Formula C15H17ClN4O9
Molecular Weight 432.77 g/mol
IUPAC Name 2-amino-2-(hydroxymethyl)propane-1,3-diol;2-[2-chloro-5-cyano-3-(oxaloamino)anilino]-2-oxoacetic acid
Standard InChI InChI=1S/C11H6ClN3O6.C4H11NO3/c12-7-5(14-8(16)10(18)19)1-4(3-13)2-6(7)15-9(17)11(20)21;5-4(1-6,2-7)3-8/h1-2H,(H,14,16)(H,15,17)(H,18,19)(H,20,21);6-8H,1-3,5H2
Standard InChI Key KUGJPYZIWCRREB-UHFFFAOYSA-N
SMILES C1=C(C=C(C(=C1NC(=O)C(=O)O)Cl)NC(=O)C(=O)O)C#N.C(C(CO)(CO)N)O.C(C(CO)(CO)N)O
Canonical SMILES C1=C(C=C(C(=C1NC(=O)C(=O)O)Cl)NC(=O)C(=O)O)C#N.C(C(CO)(CO)N)O
Appearance Solid powder

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